Product packaging for 4-(3-Fluorophenyl)piperidin-2-one(Cat. No.:)

4-(3-Fluorophenyl)piperidin-2-one

Cat. No.: B11765857
M. Wt: 193.22 g/mol
InChI Key: PJWVEXWFDLUEEY-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)piperidin-2-one, with the molecular formula C11H11ClFNO, is a fluorinated piperidin-2-one derivative utilized in chemical and pharmaceutical research . The compound features a piperidin-2-one scaffold, a structure recognized as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) . Piperidin-2-one derivatives are valuable building blocks for constructing more complex nitrogen-containing heterocycles, which are common frameworks in medicinal chemistry . The presence of the 3-fluorophenyl substituent is a common structural motif in drug discovery, as the introduction of fluorine can influence a molecule's potency, metabolic stability, and membrane permeability. Researchers employ this compound and its derivatives in the exploration of new therapeutic agents; for instance, structurally similar 4-(4-fluorophenyl)piperidine compounds are featured in patented synthetic routes for pharmaceuticals . As a versatile synthetic intermediate, this compound is intended for use in laboratory-scale experiments and method development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO B11765857 4-(3-Fluorophenyl)piperidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-(3-fluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H12FNO/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-3,6,9H,4-5,7H2,(H,13,14)

InChI Key

PJWVEXWFDLUEEY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CC(=CC=C2)F

Origin of Product

United States

Conformational Analysis and Molecular Structure Elucidation of 4 3 Fluorophenyl Piperidin 2 One Derivatives

Theoretical Approaches to Conformational Studies

Computational chemistry offers powerful tools to investigate the conformational landscapes of molecules, providing insights into their stability and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) has emerged as a robust method for predicting the geometries and relative energies of different conformers. nih.govnih.govyoutube.com By solving the Schrödinger equation, DFT calculations can determine the electron density and, consequently, the energetically favorable arrangements of atoms in a molecule. youtube.com This approach is instrumental in mapping the potential energy surface and identifying the most stable conformations.

For fluorinated piperidine (B6355638) derivatives, DFT studies have been crucial in rationalizing their conformational behavior. nih.gov These calculations, often performed in both the gas phase and in solution using models like the Polarizable Continuum Model (PCM), can predict the preferred conformation with high accuracy. nih.govnih.gov For instance, systematic computational analyses using functionals like M06-2X with a large basis set (def2-QZVPP) have successfully predicted experimentally observed conformers of various fluorinated piperidines. nih.gov Such studies reveal that the conformational preferences are often a result of a delicate interplay between electrostatic interactions, hyperconjugation, and steric factors. nih.gov

Table 1: Key Factors Influencing Conformational Preferences in Fluorinated Piperidines

Interaction TypeDescription
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups within the molecule. For example, dipole-dipole interactions can significantly influence the orientation of substituents on the piperidine ring. researchgate.net
Hyperconjugation The delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. This can stabilize certain conformations. nih.gov
Steric Factors The spatial arrangement of atoms and the repulsive forces that arise when they are brought too close together. The size of substituents can dictate their preferred equatorial or axial positioning to minimize steric strain. nih.gov

Molecular Mechanics and Stochastic Search for Conformer Population

While DFT provides high accuracy, it can be computationally expensive for large-scale conformational searches. Molecular mechanics (MM) offers a faster, classical mechanics-based alternative for exploring the conformational space of a molecule. MM methods use a set of parameters (a force field) to calculate the potential energy of a molecule as a function of its atomic coordinates.

A common strategy involves using a stochastic search algorithm, such as the Monte Carlo method, in conjunction with a molecular mechanics force field. This approach randomly generates a multitude of conformations and then minimizes their energy using MM. The resulting low-energy conformers can then be further refined and their relative populations estimated using more accurate methods like DFT. This combined approach allows for a comprehensive exploration of the conformational landscape, identifying all plausible low-energy structures.

Advanced Spectroscopic Investigations for Conformational Insights

Experimental techniques are indispensable for validating theoretical predictions and providing a detailed picture of the molecular structure in different states.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality and Conformation

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgnih.govru.nl The resulting VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for determining the absolute configuration and predominant solution-phase conformation of chiral molecules. acs.orgresearchgate.net

The analysis of VCD spectra is typically performed by comparing the experimental spectrum with spectra calculated for different conformers using DFT. acs.org This comparison allows for the unambiguous assignment of the absolute configuration and the identification of the most populated conformer in solution. VCD has proven to be more sensitive to subtle conformational changes than standard vibrational (IR) absorption or even NMR spectroscopy. acs.orgresearchgate.net For example, in a study of a fluorophenyl-substituted piperidine derivative, VCD was instrumental in establishing that the piperidine ring adopts a chair conformation with all substituents in equatorial positions. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. youtube.com By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the connectivity, stereochemistry, and conformation of a molecule can be obtained. researchgate.net

For piperidine derivatives, ¹H and ¹³C NMR are routinely used to determine the relative orientation of substituents on the ring. The coupling constants between adjacent protons (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the protons via the Karplus equation. This allows for the differentiation between axial and equatorial substituents. For instance, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

In the case of fluorinated piperidines, ¹⁹F NMR provides an additional powerful probe. The coupling constants between fluorine and adjacent protons (³JFH) are also dependent on the dihedral angle and can be used to deduce the axial or equatorial orientation of the fluorine atom. nih.gov

Table 2: Representative NMR Data for Conformational Analysis of Piperidines

NMR ParameterInformation ProvidedTypical Values/Observations
¹H Chemical Shift (δ) Electronic environment of protons. Axial and equatorial protons often have different chemical shifts.Varies depending on substituents.
³JHH Coupling Constant Dihedral angle between adjacent protons.~8-13 Hz for axial-axial; ~1-5 Hz for axial-equatorial and equatorial-equatorial.
¹⁹F Chemical Shift (δ) Electronic environment of the fluorine atom.Sensitive to the local molecular environment.
³JFH Coupling Constant Dihedral angle between fluorine and adjacent protons.Used to determine the axial/equatorial position of fluorine.
Nuclear Overhauser Effect (NOE) Proximity of protons in space.Can distinguish between stereoisomers and provide information on through-space interactions.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for molecules in the solid state. nih.gov By diffracting X-rays through a single crystal of a compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a static snapshot of the molecule's conformation.

For piperidin-2-one derivatives, X-ray crystallography can confirm the chair, boat, or twist-boat conformation of the six-membered ring and the precise orientation of the substituents. nih.gov For example, the crystal structure of 2,6-bis(3-fluoro-phenyl)-3-isopropyl-piperidin-4-one revealed that the piperidine ring adopts a chair conformation with the fluorophenyl groups in equatorial positions. nih.gov Furthermore, X-ray analysis provides invaluable insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal.

Computational Chemistry and Molecular Modeling Studies of 4 3 Fluorophenyl Piperidin 2 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules with high accuracy. tandfonline.com By calculating the electron density, DFT can determine molecular geometry, energy levels, and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. tandfonline.com

For a molecule like 4-(3-Fluorophenyl)piperidin-2-one, DFT calculations would likely show that the HOMO is localized on the electron-rich regions, such as the piperidine (B6355638) ring nitrogen and the phenyl ring, while the LUMO is distributed over the electron-deficient carbonyl group and the aromatic system. In a study on a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, DFT calculations revealed that the HOMO and HOMO-1 orbitals were primarily localized on the piperidine ring, while the LUMO orbitals were delocalized over both the piperidine and phenyl rings. nih.gov A similar distribution would be anticipated for this compound.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Piperidine Derivative (Note: Data below is for 3,5-diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate, used here for illustrative purposes.)

Parameter Energy (eV)
EHOMO -6.45
ELUMO -2.15
Energy Gap (ΔE) 4.30

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations on a related compound for illustrative purposes. tandfonline.com

This analysis is fundamental in predicting how the molecule might interact with biological targets or participate in chemical reactions.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds, lone pairs, and delocalization effects. tandfonline.com It quantifies charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are key to understanding intramolecular stability, a phenomenon known as hyperconjugation.

For this compound, NBO analysis would precisely calculate the partial atomic charges on each atom. This reveals the electron-withdrawing effect of the fluorine atom on the phenyl ring and the influence of the carbonyl group within the lactam ring. The nitrogen and oxygen atoms are expected to carry significant negative charges due to their high electronegativity, making them potential sites for hydrogen bonding. nih.gov Studies on similar piperidine derivatives confirm that nitrogen and oxygen atoms consistently show negative NBO charges, indicating their donor abilities. nih.gov

Table 2: Illustrative Natural Charge Population Data (Note: Data adapted from studies on similar piperidine structures to illustrate expected charge distribution.)

Atom Expected Partial Charge (e)
O (Carbonyl) ~ -0.65
N (Amide) ~ -0.58
F (Fluorine) ~ -0.40
C (Carbonyl) ~ +0.55

Illustrative values based on NBO analyses of related compounds. nih.gov

The synthesis of the piperidin-2-one (a γ-lactam) core of the molecule can be investigated computationally through transition state analysis. This involves mapping the potential energy surface of a proposed reaction pathway to identify the structures of intermediates and, crucially, the transition states that connect them. nih.gov The energy of the transition state relative to the reactants determines the activation energy barrier, which dictates the reaction rate.

Common synthetic routes to lactams include intramolecular cyclization of amino acids or palladium-catalyzed C-H amination. researchgate.netnih.gov Using DFT, researchers can model these reaction mechanisms. For example, in a Pd-catalyzed C-H amination, one could calculate the energies of key steps such as C-H activation, migratory insertion, and reductive elimination. researchgate.net By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified. rsc.org Computational studies on lactam synthesis have successfully elucidated complex reaction cascades, including identifying the rate-determining step and explaining observed stereoselectivity. nih.govnih.gov Such an analysis for this compound would provide invaluable information for optimizing its synthesis.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. rsc.org

For this compound, MD simulations can explore its conformational landscape. The six-membered piperidine ring is not planar and can adopt several conformations, such as the stable "chair" and the more flexible "boat" and "twist-boat" forms. MD simulations would reveal the preferred conformation and the energy barriers for interconversion between them. researchgate.net Furthermore, the orientation of the 4-(3-fluorophenyl) substituent (axial versus equatorial) and its rotational freedom can be assessed.

MD simulations are particularly powerful for studying solvent effects. By explicitly including water molecules in the simulation box, one can observe how they form hydrogen bonds with the lactam's N-H and C=O groups and how they solvate the hydrophobic phenyl ring. This provides a realistic view of the molecule's behavior in an aqueous environment, which is critical for understanding its pharmacokinetic properties like solubility. nih.gov The stability of ligand-protein complexes, crucial for drug action, is also frequently investigated using MD simulations. nih.govrsc.org

Table 3: Typical Parameters for an MD Simulation of this compound

Parameter Description/Value
Force Field AMBER, CHARMM, or GROMOS
Water Model TIP3P or SPC/E
System Setup Solvated in a cubic water box with periodic boundary conditions
Simulation Time 100-500 nanoseconds (ns)
Temperature 300 K (controlled by a thermostat)
Pressure 1 bar (controlled by a barostat)

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological activity.

In the absence of a known protein target structure, a ligand-based pharmacophore model can be generated from a set of molecules known to be active. However, if one is designing a new molecule like this compound, its structure can be analyzed to propose a hypothetical pharmacophore.

The key features of this compound that would contribute to a pharmacophore model are:

Aromatic/Hydrophobic Group: The 3-fluorophenyl ring can engage in hydrophobic or π-stacking interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the lactam is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The amide nitrogen (N-H) of the lactam is a hydrogen bond donor.

Hydrophobic Features: The aliphatic carbons of the piperidine ring contribute to the molecule's hydrophobic character.

These features can be arranged in a specific 3D geometry to create a pharmacophore query. This query can then be used to perform virtual screening on large chemical databases to identify other molecules that match the pharmacophoric features and are therefore likely to have similar biological activity. nih.gov This approach is a highly efficient method for discovering new lead compounds in drug discovery projects. nih.gov

Structure-Based Pharmacophore Derivation

A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. Structure-based pharmacophore derivation utilizes the 3D structure of a biological target, typically a protein or enzyme, complexed with a ligand. This approach is particularly valuable when the crystal structure of the target is known, as it provides a detailed map of the key interaction points within the binding site.

The process begins with the identification of crucial interactions between the ligand and the receptor. These interactions are then translated into pharmacophoric features, which can include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

Hydrophobic (HYD) or Aromatic (AR) regions: Non-polar groups or aromatic rings that engage in van der Waals or pi-pi stacking interactions.

Positive and Negative Ionizable (PI/NI) features: Groups that are likely to be charged at physiological pH.

For a compound like this compound, a structure-based pharmacophore model would be derived from its interaction with a specific target, for instance, a G-protein coupled receptor (GPCR) or an enzyme. nih.gov The fluorophenyl group might be involved in hydrophobic or aromatic interactions, while the piperidinone ring could present hydrogen bond donor and acceptor sites. nih.gov Software algorithms can automatically identify these features and their spatial relationships to generate a pharmacophore model. frontiersin.org This model can also incorporate "exclusion volumes," which represent regions of the binding site that should not be occupied by a potential ligand to avoid steric clashes. nih.gov

A hypothetical structure-based pharmacophore model derived for a target of this compound might include features as detailed in the table below.

Pharmacophoric FeatureCorresponding Moiety in this compoundPotential Interacting Residue in Target
Aromatic Ring (AR)3-Fluorophenyl groupPhenylalanine, Tyrosine, Tryptophan
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the piperidinone ringSerine, Threonine, Asparagine
Hydrogen Bond Donor (HBD)Amide nitrogen of the piperidinone ringAspartate, Glutamate
Hydrophobic (HYD)Phenyl ring and piperidine scaffoldLeucine, Valine, Isoleucine

This derived pharmacophore serves as a 3D query for further computational analyses, such as virtual screening, to identify other molecules with the same essential features. nih.gov

Application of Pharmacophore Models in Chemical Space Exploration

Pharmacophore models are powerful tools for exploring vast chemical databases to discover novel and structurally diverse compounds with a high probability of being active at the target of interest. nih.gov This process, known as pharmacophore-based virtual screening, is a cornerstone of modern drug discovery. nih.gov

The primary application involves using the generated pharmacophore model as a filter to search through large libraries of chemical compounds. nih.gov These libraries can contain millions of molecules. The screening process identifies molecules that can adopt a conformation matching the spatial arrangement and chemical nature of the pharmacophoric features. nih.gov

The key advantages of this approach include:

Scaffold Hopping: It can identify new chemical scaffolds that are structurally different from the initial ligand but still satisfy the essential binding features. This is crucial for discovering novel intellectual property.

Efficiency: It is computationally less expensive than molecular docking, allowing for the rapid screening of very large databases. dergipark.org.tr

Enrichment of Actives: Virtual screening significantly enriches the proportion of active compounds in the selection that will proceed to experimental testing, thereby reducing costs and time. nih.gov

For this compound, a pharmacophore model derived from its binding mode could be used to screen commercially available or proprietary compound libraries. The outcome would be a list of "hits" that share the key interaction features. These hits can then be subjected to further computational analysis, such as molecular docking, and ultimately, experimental validation.

The results of a virtual screening campaign are often summarized in a table that ranks the hit compounds based on how well they fit the pharmacophore model.

Hit Compound IDPharmacophore Fit ScoreMolecular WeightPredicted Activity
ZINC123456784.85320.4High
ZINC987654324.72298.3High
ZINC246813574.61350.5Medium
ZINC135792464.55310.2Medium

Molecular Docking Simulations to Investigate Ligand-Target Interactions (Methodological Aspects Only)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of drug discovery, it is used to predict how a ligand, such as this compound, binds to the active site of a target protein. This section focuses solely on the methodological aspects of this process.

The molecular docking workflow generally involves the following steps:

Preparation of the Receptor and Ligand:

Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared for docking by assigning appropriate charges and atom types.

Ligand: The 3D structure of the ligand, in this case, this compound, is generated and its energy is minimized to obtain a stable conformation.

Definition of the Binding Site: The region of the protein where the ligand is expected to bind is defined. This is often based on the location of a co-crystallized ligand in an experimental structure or predicted using binding site identification algorithms.

Docking Algorithm: A variety of algorithms are available to explore the conformational space of the ligand within the defined binding site. These algorithms can be broadly categorized as:

Rigid Docking: Both the receptor and the ligand are treated as rigid bodies. This is the fastest method but is less accurate as it does not account for conformational changes upon binding.

Flexible Ligand Docking: The ligand is treated as flexible, allowing its rotatable bonds to move, while the receptor is kept rigid. This is a commonly used approach.

Flexible Receptor Docking: Both the ligand and specific residues in the receptor's active site are treated as flexible. This is computationally more demanding but can provide a more accurate representation of the binding event.

Scoring Function: After generating a large number of possible binding poses, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding affinity between the ligand and the receptor for a given pose. nih.gov They take into account various energetic contributions such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

The output of a molecular docking simulation is a set of predicted binding poses ranked by their scores. The top-ranked poses are then visually inspected to analyze the specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for understanding the molecular basis of ligand recognition and for guiding the design of more potent and selective inhibitors. mdpi.com

A typical output from a molecular docking study would include the following data for the top-ranked poses:

Pose IDDocking Score (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
1-8.52TYR123, ASP234
2-8.21SER125
3-7.92TYR123, GLN345
4-7.51PHE456

It is important to note that the accuracy of molecular docking simulations depends heavily on the quality of the protein structure and the reliability of the scoring function. Therefore, it is common practice to validate the docking protocol by redocking a known ligand into its corresponding protein structure and assessing how well the predicted pose matches the experimental one.

Q & A

Q. What are the key considerations for designing a synthetic route to 4-(3-fluorophenyl)piperidin-2-one?

Methodological Answer: The synthesis of this compound typically involves piperidinone core functionalization and fluorophenyl group introduction. A common approach includes:

Core Formation : Start with piperidin-2-one derivatives and employ alkylation or cyclization reactions to establish the piperidinone backbone.

Fluorophenyl Incorporation : Use cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation to attach the 3-fluorophenyl group. Evidence from similar compounds (e.g., 1-(4-fluorophenyl)-2,5-dimethylpyrrole derivatives) highlights the use of palladium catalysts for aryl coupling .

Optimization : Adjust reaction conditions (solvent, temperature, catalyst loading) to minimize side products. For example, alkylation reactions may require anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

NMR Spectroscopy :

  • ¹H NMR : Identify protons on the piperidinone ring (δ 2.5–3.5 ppm for N-adjacent protons) and fluorophenyl aromatic protons (δ 6.8–7.2 ppm with coupling patterns).
  • ¹³C NMR : Confirm carbonyl (C=O) at ~210 ppm and fluorinated aromatic carbons (split signals due to ¹⁹F coupling) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₁H₁₀FNO requires m/z 191.075).

X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths and angles. Similar fluorophenyl-piperidine derivatives have been crystallographically characterized .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Safety measures align with piperidinone derivatives and fluorinated aromatics:

Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

First Aid :

  • Skin Contact : Wash with soap/water; seek medical advice if irritation persists.
  • Eye Exposure : Rinse with water for 15+ minutes and consult an ophthalmologist .

Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s pharmacological activity?

Methodological Answer: The fluorophenyl group enhances metabolic stability and modulates receptor binding. For example:

  • Lipophilicity : Fluorine increases logP, improving membrane permeability.
  • Electron Effects : The electron-withdrawing fluorine alters π-π stacking in receptor pockets. In 5-HT potentiators, fluorophenyl derivatives show enhanced binding affinity compared to non-fluorinated analogs .
  • Case Study : In a series of fluorophenyl-piperidine compounds, 3-fluoro substitution increased target engagement by 40% compared to 4-fluoro analogs .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors:

Metabolic Stability : Assess liver microsomal stability (e.g., half-life in rat/human microsomes). Fluorophenyl groups may reduce CYP450-mediated degradation .

Tissue Penetration : Use radiolabeled tracers (e.g., ¹⁸F-PET) to quantify brain/plasma ratios.

Species Variability : Compare rodent vs. human plasma protein binding (e.g., using equilibrium dialysis).

Example : A fluorophenyl-piperidinone compound showed 90% target occupancy in vitro but only 30% in vivo due to rapid clearance. Adjusting the dosing regimen (e.g., sustained-release formulations) resolved this .

Q. What advanced techniques are used to study degradation pathways of this compound under oxidative conditions?

Methodological Answer:

Forced Degradation Studies : Expose the compound to H₂O₂, UV light, or heat. Monitor via LC-MS for degradants.

Isotope Labeling : Use ¹⁸O-water to trace oxygen incorporation in oxidation products.

Computational Modeling : DFT calculations predict reactive sites (e.g., piperidinone carbonyl is prone to hydrolysis) .

Q. Key Findings :

  • Main degradants include hydroxylated piperidinone and defluorinated byproducts.
  • Stability in acidic conditions (pH 2–4) is critical for oral bioavailability .

Q. How can structure-activity relationship (SAR) studies be optimized for fluorinated piperidinone derivatives?

Methodological Answer:

Libraries of Analogs : Synthesize derivatives with varied substituents (e.g., Cl, CF₃, OCH₃) at the phenyl ring.

High-Throughput Screening : Use fluorescence polarization or SPR to measure binding kinetics.

3D-QSAR Modeling : Align structures with CoMFA/CoMSIA to identify pharmacophoric features.

Case Study : Replacing 3-fluoro with 3-CF₃ in a piperidinone series improved potency but reduced solubility, highlighting a trade-off between lipophilicity and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.